molecular formula C10H11BrO B8623824 5-Bromo-2-isopropylbenzaldehyde

5-Bromo-2-isopropylbenzaldehyde

Cat. No. B8623824
M. Wt: 227.10 g/mol
InChI Key: HHVHJYWNGBGSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08466114B2

Procedure details

A solution of 2-isopropyl benzaldehyde (1.5 g, 10.13 mmole) in DCM (10 mL) was added to a solution of AlCl3 (2.6 g, 20.26 mmole) in DCM (10 mL) at 0° C. followed by addition of a dilute solution of Br2 (0.67 mL, 13.1 mmole in 20 mL DCM) to the reaction mixture. The solution was stirred at 0° C. for 6 hours then stirred overnight at room temperature. The reaction mixture was basified using saturated aqueous sodium bicarbonate and extracted with DCM (30×2 mL). The organic layers were combined and the crude product was obtained by evaporation of the solvent. The crude product was purified by column chromatography using 1% EtOAc in Hexane to yield 5-bromo-2-isopropylbenzaldehyde (800 mg).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:11]=[CH:10][CH:9]=[CH:8][C:5]=1[CH:6]=[O:7])([CH3:3])[CH3:2].[Al+3].[Cl-].[Cl-].[Cl-].[Br:16]Br.C(=O)(O)[O-].[Na+]>C(Cl)Cl>[Br:16][C:9]1[CH:10]=[CH:11][C:4]([CH:1]([CH3:3])[CH3:2])=[C:5]([CH:8]=1)[CH:6]=[O:7] |f:1.2.3.4,6.7|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(C)C1=C(C=O)C=CC=C1
Name
Quantity
2.6 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.67 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
then stirred overnight at room temperature
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (30×2 mL)
CUSTOM
Type
CUSTOM
Details
the crude product was obtained by evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C=O)C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.